molecular formula C6H9BF3N3O4S B2827427 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid CAS No. 2377608-07-4

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid

Cat. No.: B2827427
CAS No.: 2377608-07-4
M. Wt: 287.02
InChI Key: WFBZMPJFLMPESL-UHFFFAOYSA-N
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Description

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid (CAS: Not explicitly provided; referenced as BB-4643 in ) is a boronic acid derivative featuring a pyrazole core substituted at the 1-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂), a trifluoromethyl (-CF₃) group at the 3-position, and a boronic acid (-B(OH)₂) moiety at the 5-position. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science applications .

Properties

IUPAC Name

[2-(dimethylsulfamoyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-5(7(14)15)3-4(11-13)6(8,9)10/h3,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBZMPJFLMPESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1S(=O)(=O)N(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid typically involves the following steps:

Biological Activity

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid (1-DSMP-3-(CF3)-PZ-5-BA) is a novel boronic acid derivative characterized by its unique chemical structure, which includes a pyrazole ring and a trifluoromethyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

  • Molecular Formula : C₆H₉BF₃N₃O₄S
  • Molecular Weight : 287.02 g/mol
  • CAS Number : 917900-37-9

The compound's structure allows it to participate in various chemical reactions, notably in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules used in drug development.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds structurally similar to 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain pyrazole carboxamides exhibited significant COX-2 inhibitory activity, suggesting that 1-DSMP-3-(CF3)-PZ-5-BA may also possess similar properties .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted on the synthesis of pyrazole derivatives found that modifications to the pyrazole ring can significantly influence biological activity. The synthesized compounds were tested against multiple bacterial strains, revealing that specific substitutions led to enhanced antimicrobial effects. This highlights the importance of structural variations in developing effective antimicrobial agents .

Case Study 2: In Vivo Anti-inflammatory Studies

In vivo studies on related pyrazole compounds demonstrated their capacity to reduce inflammation in animal models. For instance, one study reported that certain pyrazole derivatives significantly decreased paw edema in mice, indicating strong anti-inflammatory properties. These findings suggest that 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole may also exhibit similar therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesSimilarity Index
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleContains methyl and trifluoromethyl groups0.65
(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acidIsopropyl substitution instead of dimethylsulfamoyl0.57
(1-Ethyl-1H-pyrazol-5-yl)boronic acidEthyl substitution, lacks trifluoromethyl group0.67
(1,3-Dimethyl-1H-pyrazol-5-yl)boronic acidSimilar dimethyl structure but different pyrazole position0.82

This table illustrates the structural uniqueness of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole compared to other compounds, emphasizing its potential for distinct biological activities due to its specific functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic Acid (CAS 344591-91-9)
  • Structure : Replaces the dimethylsulfamoyl group with a methyl (-CH₃) at the 1-position.
  • Molecular Weight : 193.92 g/mol (C₅H₆BF₃N₂O₂) .
  • Widely used as a Suzuki reagent due to its commercial availability and high purity (98%) .
1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic Acid (CAS 1361380-69-9)
  • Structure : Features an isopropyl (-CH(CH₃)₂) group at the 1-position instead of dimethylsulfamoyl.
  • Key Differences :
    • The bulkier isopropyl group may reduce reaction rates in cross-couplings due to steric effects.
    • Retains the trifluoromethyl and boronic acid groups, maintaining electron-withdrawing properties critical for stabilizing intermediates .
2-(Dimethylsulfamoyl)pyrazole-3-boronic Acid (BB-4642)
  • Structure : Dimethylsulfamoyl group at the 2-position instead of the 1-position.

Electronic and Steric Effects

  • Trifluoromethyl Group : Present in all compared compounds, this strong electron-withdrawing group stabilizes the pyrazole ring and enhances metabolic stability in drug candidates .
  • Boronic Acid Position : The 5-position boronic acid is conserved across analogs, ensuring compatibility with Suzuki-Miyaura reaction conditions .
  • 1-Position Substituents :
    • Dimethylsulfamoyl : Increases polarity and may improve solubility in polar solvents compared to methyl or isopropyl analogs.
    • Methyl/Isopropyl : Reduce synthetic complexity but offer less tunability for specialized applications .

Comparative Data Table

Compound Name 1-Position Substituent Molecular Formula CAS Number Purity (%) Key Applications
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid -SO₂N(CH₃)₂ Not explicitly provided* BB-4643 (MFCD23135907) 96 Suzuki couplings, drug intermediates
1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid -CH₃ C₅H₆BF₃N₂O₂ 344591-91-9 98 Cross-coupling reactions
1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid -CH(CH₃)₂ Not explicitly provided 1361380-69-9 >97 Specialty synthesis
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid (BB-4642) -SO₂N(CH₃)₂ (2-position) Not explicitly provided MFCD23135906 97 Regioselective couplings

*Molecular formula inferred: Likely C₆H₈BF₃N₃O₄S based on substituent addition.

Q & A

Q. What are the key considerations for synthesizing 1-dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid with high purity?

The synthesis requires sequential functionalization of the pyrazole ring. A typical approach involves:

  • Step 1 : Introducing the trifluoromethyl group at the 3-position via nucleophilic substitution or radical trifluoromethylation .
  • Step 2 : Installing the dimethylsulfamoyl group at the 1-position using sulfamoylation reagents (e.g., dimethylsulfamoyl chloride under basic conditions) .
  • Step 3 : Boronation at the 5-position via Miyaura borylation, often employing bis(pinacolato)diboron and a palladium catalyst .
    Critical factors : Control reaction temperatures (0–25°C) to avoid side reactions (e.g., deboronation) and use anhydrous solvents (THF, DMF) to preserve boronic acid stability. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization is recommended .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

A combination of analytical techniques is essential:

  • NMR : Confirm substitution patterns (e.g., 1H^1H, 19F^{19}F, and 11B^{11}B NMR to identify trifluoromethyl, dimethylsulfamoyl, and boronic acid groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ for C7_7H10_{10}BF3_3N3_3O2_2S: ~294.03) .
  • FT-IR : Detect characteristic B–O (~1340 cm1^{-1}) and S=O (~1150 cm1^{-1}) stretches .

Advanced Research Questions

Q. What experimental strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Low yields often stem from steric hindrance from the trifluoromethyl and dimethylsulfamoyl groups. Mitigation strategies include:

  • Catalyst optimization : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for bulky substrates .
  • Solvent/base systems : Employ degassed DMF/H2_2O with K3_3PO4_4 to enhance solubility and reduce protodeboronation .
  • Temperature control : Conduct reactions at 60–80°C to balance reactivity and stability .
    Data interpretation : Compare coupling efficiency with analogs lacking bulky substituents (e.g., 1-methyl-3-trifluoromethylpyrazole-5-boronic acid, CAS 344591-91-9) to isolate steric vs. electronic effects .

Q. How do structural modifications (e.g., replacing dimethylsulfamoyl with methylsulfonyl) impact biological activity?

The dimethylsulfamoyl group enhances metabolic stability and solubility compared to methylsulfonyl. Key findings from analogs:

  • Bioactivity : Dimethylsulfamoyl derivatives show improved IC50_{50} values in kinase inhibition assays due to stronger H-bonding with active sites .
  • Solubility : LogP values decrease by ~0.5 units with dimethylsulfamoyl, enhancing aqueous compatibility .
    Experimental validation : Synthesize analogs (e.g., 1-methylsulfonyl-3-trifluoromethylpyrazole-5-boronic acid) and compare pharmacokinetic profiles using HPLC-MS .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reactivity of pyrazole-boronic acids?

Contradictions often arise from divergent reaction conditions or impurities. For example:

  • Case Study : One study reports successful Heck coupling, while another observes decomposition.
    • Root cause : Impurities in the boronic acid (e.g., boroxine formation) or Pd catalyst deactivation.
    • Resolution : Pre-purify the boronic acid via recrystallization and use fresh Pd(OAc)2_2 with triethylamine .
  • Validation : Cross-reference with structurally similar compounds (e.g., 3-(trifluoromethyl)pyrazole-5-boronic acid derivatives) to establish baseline reactivity .

Methodological Recommendations

Q. What protocols ensure long-term stability of this boronic acid?

  • Storage : Argon atmosphere at –20°C in amber vials to prevent oxidation and moisture absorption .
  • Stability testing : Monitor decomposition via 11B^{11}B NMR every 3 months; <5% degradation indicates acceptable storage .

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